

Unveiling S23757: A Technical Primer on its Discovery and Synthesis

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Compound of Interest

Compound Name: S23757

Cat. No.: B1680389

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Introduction:

S23757, chemically identified as 2-(2-Fluoro-5-methylphenyl)-4,5-dihydro-1H-imidazole, is a novel small molecule that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the available information regarding its discovery, synthesis, and known biological context. Due to the limited publicly available data, this document focuses on compiling and presenting the foundational chemical information and outlining general synthetic approaches relevant to this class of compounds.

Core Compound Data

A summary of the key identifiers and physicochemical properties for **S23757** is presented in the table below. This information is crucial for researchers working with this compound.

| Property | Value | Source |
|-------------------|--|--------|
| IUPAC Name | 2-(2-Fluoro-5-methylphenyl)-4,5-dihydro-1H-imidazole | ChemBK |
| Synonym | S-23757 | ChemBK |
| CAS Number | 208718-14-3 | ChemBK |
| Molecular Formula | C ₁₀ H ₁₁ FN ₂ | ChemBK |
| Molecular Weight | 178.21 g/mol | ChemBK |

Discovery and Biological Context

Detailed information regarding the specific discovery and the primary biological target of **S23757** is not extensively documented in publicly accessible scientific literature. However, the core structure, a 2-substituted imidazoline, is a well-recognized pharmacophore present in a variety of biologically active compounds. Molecules belonging to this class have been shown to interact with a range of biological targets, including adrenergic, imidazoline, and other receptors.

The presence of a substituted phenyl ring suggests that **S23757** may have been designed to achieve specific interactions within a protein binding pocket. The fluoro and methyl substitutions on the phenyl ring are common modifications in medicinal chemistry used to modulate properties such as metabolic stability, binding affinity, and selectivity.

General Synthesis Methodology

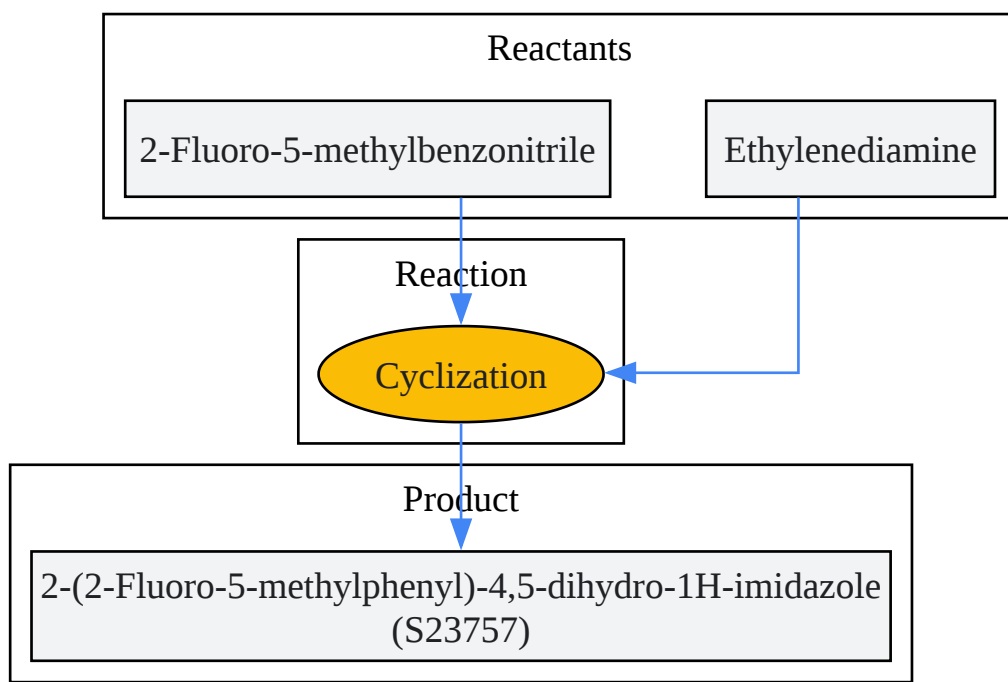
While a specific, detailed experimental protocol for the synthesis of **S23757** is not available in the public domain, a general and plausible synthetic route can be postulated based on established methods for the synthesis of 2-aryl-imidazolines. A common and effective method involves the cyclization of a substituted benzonitrile with ethylenediamine.

Postulated Synthetic Pathway

The synthesis of 2-(2-Fluoro-5-methylphenyl)-4,5-dihydro-1H-imidazole would likely proceed via the reaction of 2-fluoro-5-methylbenzonitrile with ethylenediamine. This reaction can be

catalyzed by various reagents, including Lewis acids or by heating the neat reactants.

Diagram of Postulated Synthesis:



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Caption: Postulated synthetic route for **S23757**.

General Experimental Protocol Outline

- **Reaction Setup:** A reaction vessel is charged with 2-fluoro-5-methylbenzonitrile and ethylenediamine. A solvent, such as toluene or xylene, may be used, although neat reactions are also common.
- **Catalyst Addition (Optional):** A catalytic amount of a Lewis acid (e.g., aluminum chloride) or a sulfur-containing catalyst could be added to facilitate the reaction.
- **Reaction Conditions:** The reaction mixture is heated to a temperature typically ranging from 80°C to 140°C. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- **Work-up and Purification:** Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it is removed under reduced pressure. The crude product is then subjected to a purification process, which may involve acid-base extraction followed by recrystallization or column chromatography to yield the pure 2-(2-Fluoro-5-methylphenyl)-4,5-dihydro-1H-imidazole.

Signaling Pathways and Mechanism of Action

Due to the absence of published biological data for **S23757**, a specific signaling pathway cannot be definitively described. However, based on the structural class of 2-aryl-imidazolines, a logical starting point for investigation would be its potential interaction with adrenergic and imidazoline receptors.

Hypothetical Signaling Pathway Interaction:



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